N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound featuring a pyrazole ring fused with a phenyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, and the benzamide moiety can be attached via an amide coupling reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles or benzamides.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the treatment of inflammatory and infectious diseases.
Material Science: Its unique structure makes it suitable for use in the design of advanced materials with specific electronic or photonic properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophenecarboxamide
Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the methylthio group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15-20(17-9-5-4-6-10-17)16(2)24(23-15)14-13-22-21(25)18-11-7-8-12-19(18)26-3/h4-12H,13-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGRVDAEFMAYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2SC)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.